molecular formula C14H21N4O7S B12352148 CID 156588676

CID 156588676

Cat. No.: B12352148
M. Wt: 389.41 g/mol
InChI Key: MIIYUSYIHFEVIY-OPRDCNLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 156588676” is a chemical entity registered in the PubChem database

Chemical Reactions Analysis

CID 156588676 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 156588676 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it may be utilized in studies involving enzyme interactions and metabolic pathways. In medicine, the compound could be investigated for its potential therapeutic effects and drug development. Industrial applications include its use in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of CID 156588676 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

CID 156588676 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can be based on factors such as reactivity, stability, and biological activity. Some similar compounds include those found in the PubChem database with similar 2D or 3D structures .

Properties

Molecular Formula

C14H21N4O7S

Molecular Weight

389.41 g/mol

InChI

InChI=1S/C14H21N4O7S/c19-12(8-2-1-5-15-7-8)16-17-13(20)10-4-3-9-6-11(10)14(21)18(9)25-26(22,23)24/h8-10,15H,1-7H2,(H,16,19)(H,17,20)(H,22,23,24)/t8-,9-,10-/m1/s1

InChI Key

MIIYUSYIHFEVIY-OPRDCNLKSA-N

Isomeric SMILES

C1C[C@H](CNC1)C(=O)NNC(=O)[C@@H]2CC[C@@H]3C[C]2C(=O)N3OS(=O)(=O)O

Canonical SMILES

C1CC(CNC1)C(=O)NNC(=O)C2CCC3C[C]2C(=O)N3OS(=O)(=O)O

Origin of Product

United States

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